2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is carried out under controlled conditions to ensure the correct substitution pattern on the benzoic acid ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the 2-oxoheptyl side chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks the 2-oxoheptyl side chain.
2,6-Dihydroxybenzoic acid: Similar structure with hydroxyl groups at different positions.
Benzoic acid, 2,4-dihydroxy-6-(2-oxoheptyl)-, phenylmethyl ester: An ester derivative with a phenylmethyl group
Uniqueness
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid is unique due to the presence of both hydroxyl groups and a 2-oxoheptyl side chain, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid |
InChI |
InChI=1S/C14H18O5/c1-2-3-4-5-10(15)6-9-7-11(16)8-12(17)13(9)14(18)19/h7-8,16-17H,2-6H2,1H3,(H,18,19) |
InChI Key |
DHTUEPZEWVIXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O |
Origin of Product |
United States |
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